PF-02413873 Exhibits Equivalent In Vivo Endometrial Suppression to RU-486 (Mifepristone) with Distinct Nonsteroidal Mechanism
PF-02413873 demonstrated comparable reduction in endometrial functionalis thickness relative to the steroidal PR antagonist mifepristone (RU-486) in cynomolgus macaque studies [1]. The pharmacological mode of action of PF-02413873 differs from that of steroidal PR antagonists, which are derived from the 19-nortestosterone backbone, despite producing equivalent in vivo efficacy on endometrial suppression [2].
| Evidence Dimension | Endometrial functionalis thickness reduction |
|---|---|
| Target Compound Data | Comparable reduction to RU-486 |
| Comparator Or Baseline | RU-486 (mifepristone), steroidal PR antagonist |
| Quantified Difference | Comparable degree of endometrial thickness reduction between PF-02413873 and RU-486 |
| Conditions | Cynomolgus macaque model; bromodeoxyuridine incorporation measurement of proliferation rate |
Why This Matters
This direct head-to-head comparison establishes that PF-02413873 achieves equivalent target tissue engagement to the clinically established steroidal PR antagonist while employing a nonsteroidal scaffold with potentially distinct off-target and metabolic profiles.
- [1] Howe DC, Mount NM, Bess K, et al. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873), on endometrial growth in macaque and human. J Pharmacol Exp Ther. 2011;339(2):642-653. View Source
- [2] Bungay PJ, Tweedy S, Howe DC, et al. Preclinical and clinical pharmacokinetics of PF-02413873, a nonsteroidal progesterone receptor antagonist. Drug Metab Dispos. 2011;39(8):1396-1405. View Source
